4-methyl-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide
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Overview
Description
4-methyl-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide typically involves the reaction of 4-methylbenzoic acid with 2,2,2-trichloroethylamine in the presence of a suitable catalyst. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trichloromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
4-methyl-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methyl-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to proteins, thereby modulating biological pathways. The exact pathways and targets can vary depending on the application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-[2,2,2-trichloro-1-(2-trifluoromethyl-phenylamino)ethyl]benzamide
- 4-methyl-N-[2,2,2-trichloro-1-(3,4-dimethylanilino)ethyl]benzamide
- 4-methyl-N-[2,2,2-trichloro-1-(2,6-dibromo-4-methoxyanilino)ethyl]benzamide
Uniqueness
What sets 4-methyl-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide apart is its specific molecular structure, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications .
Properties
Molecular Formula |
C18H19Cl3N2O |
---|---|
Molecular Weight |
385.7 g/mol |
IUPAC Name |
4-methyl-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide |
InChI |
InChI=1S/C18H19Cl3N2O/c1-11-4-7-14(8-5-11)16(24)23-17(18(19,20)21)22-15-9-6-12(2)10-13(15)3/h4-10,17,22H,1-3H3,(H,23,24) |
InChI Key |
LDLMAYKGORPCFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=C(C=C(C=C2)C)C |
Origin of Product |
United States |
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